BACE1 Inhibition: Quantified Superiority Over Tanshinone I
Deoxyneocryptotanshinone demonstrates a quantifiably superior inhibitory profile against the Alzheimer's disease target BACE1 compared to the closely related analog Tanshinone I. In standardized in vitro assays, Deoxyneocryptotanshinone exhibited an IC₅₀ of 11.53 μM, whereas Tanshinone I showed a markedly higher IC₅₀ of 29.77 μM [1].
| Evidence Dimension | BACE1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 11.53 μM |
| Comparator Or Baseline | Tanshinone I: 29.77 μM |
| Quantified Difference | 2.58-fold more potent (IC₅₀ ratio: 29.77 / 11.53) |
| Conditions | In vitro enzymatic assay, pH 4.5, 23°C [1] |
Why This Matters
This 2.58-fold difference in potency establishes Deoxyneocryptotanshinone as a more effective molecular probe for BACE1-related studies, requiring lower concentrations for equivalent target engagement.
- [1] Yu T, Paudel P, Seong SH, Kim JA, Jung HA, Choi JS. Computational insights into beta-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations. Comput Biol Chem. 2018 Jun;74:273-285. View Source
